molecular formula C15H17N3O3S B4068765 N-{3-[(anilinocarbonyl)amino]phenyl}-N-methylmethanesulfonamide

N-{3-[(anilinocarbonyl)amino]phenyl}-N-methylmethanesulfonamide

Cat. No. B4068765
M. Wt: 319.4 g/mol
InChI Key: VOKIVOPZEBATOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(anilinocarbonyl)amino]phenyl}-N-methylmethanesulfonamide, commonly known as AG-1478, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase. This molecule has been extensively studied for its potential therapeutic applications in cancer treatment.

Mechanism of Action

AG-1478 selectively targets the N-{3-[(anilinocarbonyl)amino]phenyl}-N-methylmethanesulfonamide tyrosine kinase, which plays a crucial role in cell growth, proliferation, and differentiation. By inhibiting the activity of N-{3-[(anilinocarbonyl)amino]phenyl}-N-methylmethanesulfonamide, AG-1478 blocks the downstream signaling pathways involved in cell growth and survival. This leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
AG-1478 has been shown to have a variety of biochemical and physiological effects. In cancer cells, AG-1478 inhibits cell growth and proliferation, induces apoptosis, and enhances the efficacy of chemotherapy and radiation therapy. In addition, AG-1478 has been shown to have anti-inflammatory effects in psoriasis and neuroprotective effects in Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of AG-1478 is its selectivity for N-{3-[(anilinocarbonyl)amino]phenyl}-N-methylmethanesulfonamide tyrosine kinase, which allows for targeted inhibition of cancer cell growth and proliferation. Additionally, AG-1478 has been extensively studied and has a well-established mechanism of action. However, one limitation of AG-1478 is its low solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of AG-1478. One potential direction is the development of more potent and selective N-{3-[(anilinocarbonyl)amino]phenyl}-N-methylmethanesulfonamide inhibitors. Additionally, future studies could investigate the potential applications of AG-1478 in combination with other cancer therapies. Furthermore, the anti-inflammatory and neuroprotective effects of AG-1478 could be further explored for potential therapeutic applications in other diseases.

Scientific Research Applications

AG-1478 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. AG-1478 has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. Additionally, AG-1478 has been studied for its potential applications in other diseases, such as Alzheimer's disease and psoriasis.

properties

IUPAC Name

1-[3-[methyl(methylsulfonyl)amino]phenyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-18(22(2,20)21)14-10-6-9-13(11-14)17-15(19)16-12-7-4-3-5-8-12/h3-11H,1-2H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOKIVOPZEBATOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC(=C1)NC(=O)NC2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-{3-[(phenylcarbamoyl)amino]phenyl}methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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